1,3-Dibromobutane
Overview
Description
1,3-Dibromobutane is an organic compound with the molecular formula C₄H₈Br₂. It is a colorless liquid with a strong odor and is primarily used in organic synthesis. The compound consists of a butane backbone with two bromine atoms attached at the first and third carbon positions .
Mechanism of Action
Target of Action
1,3-Dibromobutane is a chemical compound that primarily targets carbon-carbon double bonds in organic molecules . It is often used in organic synthesis reactions due to its ability to add bromine atoms across double bonds .
Mode of Action
The mode of action of this compound involves a reaction with carbon-carbon double bonds. When this compound is heated with zinc dust, the electrons produced cause the bromine atoms to break away homolytically, forming two free radicals . These free radicals can then combine to form a new compound .
Biochemical Pathways
It is known that halogenated compounds like this compound can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the addition of bromine atoms across carbon-carbon double bonds . This can lead to significant changes in the structure and function of the target molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of a catalyst such as zinc dust can significantly enhance its reactivity . Additionally, the reaction is typically performed under heat to facilitate the homolytic cleavage of the carbon-bromine bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromobutane can be synthesized through the bromination of butane. One common method involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs at room temperature and results in the addition of bromine atoms to the butane molecule .
Industrial Production Methods: In industrial settings, this compound is produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) are commonly used under mild to moderate conditions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are used under elevated temperatures.
Major Products:
Substitution: Products include alcohols, nitriles, and amines.
Elimination: Major products include alkenes such as 1-bromo-2-butene.
Scientific Research Applications
1,3-Dibromobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a reagent in the study of enzyme mechanisms and protein modifications
Comparison with Similar Compounds
1,2-Dibromobutane: Similar in structure but with bromine atoms on adjacent carbons.
2,3-Dibromobutane: Another isomer with bromine atoms on the second and third carbons.
1,4-Dibromobutane: Bromine atoms are on the first and fourth carbons.
Uniqueness: 1,3-Dibromobutane is unique due to its specific placement of bromine atoms, which allows for distinct reactivity patterns compared to its isomers. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
1,3-dibromobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGUVQDFJHPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870455 | |
Record name | Butane, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Dibromobutane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19246 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
107-80-2 | |
Record name | 1,3-Dibromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1,3-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,3-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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